molecular formula C14H13NOS B061438 4-Benzyloxy-thiobenzamide CAS No. 161975-22-0

4-Benzyloxy-thiobenzamide

Cat. No.: B061438
CAS No.: 161975-22-0
M. Wt: 243.33 g/mol
InChI Key: ZKFQPUSTRDXEAA-UHFFFAOYSA-N
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Description

4-Benzyloxy-thiobenzamide is a chemical compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol. It belongs to the class of thiobenzamides, which are known for their diverse biological activities. The structure of this compound consists of a benzene ring attached to a thiobenzamide group via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxy-thiobenzamide can be synthesized through the decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine–alumina as the catalyst . Another method involves the synthesis of thioamides from aryl nitriles and sodium sulfide catalyzed by 1,8-diazabicyclo[5,4,0]undec-7-enium acetate ionic liquid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient and eco-friendly protocols to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-thiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiobenzamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

4-Benzyloxy-thiobenzamide has several scientific research applications, including:

    Proteomics Research: It is used to study protein interactions, modifications, and localization.

    Anticancer Agents: Benzimidazole derivatives, which this compound can potentially be converted into, have been studied for their anticancer properties.

    Anti-Inflammatory Agents: It can be converted into benzimidazole derivatives that act as anti-inflammatory agents.

    Antibacterial and Antifungal Agents: The compound can be used to develop antibacterial and antifungal agents.

    Antiviral Agents:

    Analgesic Agents: It can be used to create analgesic agents for pain relief.

    Skin-Whitening Agents: Some derivatives can be used in skin-whitening products.

Comparison with Similar Compounds

    Thiobenzamide: Known for its hepatotoxic effects and diverse biological activities.

    Benzimidazole Derivatives: These compounds have similar structures and are studied for their anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties.

Uniqueness: 4-Benzyloxy-thiobenzamide is unique due to its specific structure, which includes a benzene ring attached to a thiobenzamide group via an oxygen atom. This unique structure contributes to its diverse applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

4-phenylmethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQPUSTRDXEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428913
Record name 4-BENZYLOXY-THIOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161975-22-0
Record name 4-BENZYLOXY-THIOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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